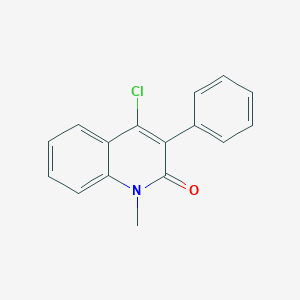
4-chloro-1-methyl-3-phenylquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-1-methyl-3-phenylquinolin-2(1H)-one is a quinoline derivative. Quinoline compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-methyl-3-phenylquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative.
Cyclization: The aniline derivative undergoes cyclization with a suitable reagent to form the quinoline core.
Chlorination: The quinoline core is then chlorinated at the 4-position using reagents like thionyl chloride or phosphorus pentachloride.
Methylation: Methylation at the 1-position can be achieved using methyl iodide or dimethyl sulfate.
Phenylation: The phenyl group is introduced at the 3-position through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the methyl group or the phenyl ring.
Reduction: Reduction reactions may target the quinoline core or the chlorinated position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include quinoline N-oxides or phenyl ring hydroxylated derivatives.
Reduction: Reduced products may include dihydroquinolines or dechlorinated derivatives.
Substitution: Substituted products depend on the nucleophile used, resulting in various functionalized quinolines.
科学研究应用
Medicinal Chemistry: As a scaffold for developing drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: In the development of organic semiconductors or light-emitting diodes (LEDs).
作用机制
The mechanism of action of 4-chloro-1-methyl-3-phenylquinolin-2(1H)-one depends on its specific application:
Biological Activity: It may interact with enzymes or receptors, inhibiting or activating specific pathways.
Chemical Reactivity: The compound’s reactivity is influenced by the electron-donating or withdrawing effects of its substituents.
相似化合物的比较
Similar Compounds
4-chloroquinoline: Lacks the methyl and phenyl groups, leading to different reactivity and applications.
1-methylquinoline: Lacks the chloro and phenyl groups, affecting its biological activity.
3-phenylquinoline: Lacks the chloro and methyl groups, altering its chemical properties.
Uniqueness
4-chloro-1-methyl-3-phenylquinolin-2(1H)-one is unique due to the combination of its substituents, which confer specific chemical and biological properties not found in its simpler analogs.
属性
IUPAC Name |
4-chloro-1-methyl-3-phenylquinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c1-18-13-10-6-5-9-12(13)15(17)14(16(18)19)11-7-3-2-4-8-11/h2-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCOIEOFRRHZEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C3=CC=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50972283 |
Source


|
| Record name | 4-Chloro-1-methyl-3-phenylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56857-90-0 |
Source


|
| Record name | 4-Chloro-1-methyl-3-phenylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
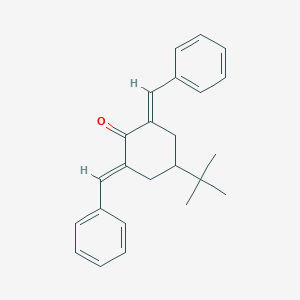
![3-[(4-Methoxyanilino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B372958.png)
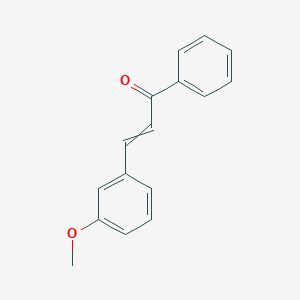
![2,4-Dichlorobenzaldehyde (1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazone](/img/structure/B372961.png)
![3-(4-Toluidinocarbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B372962.png)
![7,14-diphenyl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone](/img/structure/B372963.png)


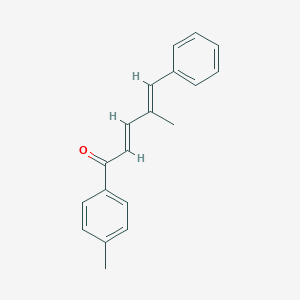
![2,6-dibutyl-3,7-bis(4-chlorophenyl)tetrahydro-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dione](/img/structure/B372970.png)
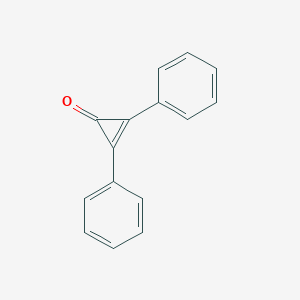
![4-[4-(4-Hydroxybenzyl)-5-iodo-2-(iodomethyl)pentyl]phenol](/img/structure/B372980.png)
![1-{[Benzyl(isopropyl)amino]sulfanyl}-2,4-dinitrobenzene](/img/structure/B372981.png)
![(15S)-12-phenyl-15-[(E)-4-phenylbut-3-enyl]-2,10,11-triazatetracyclo[8.5.0.03,8.011,13]pentadeca-1,3,5,7-tetraen-9-one](/img/structure/B372982.png)
